1-phenyl-1H-imidazole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylimidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-11-6-7-12(9)8-4-2-1-3-5-8/h1-7H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJRVWGEDDPYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Phenyl 1h Imidazole 2 Carboxylic Acid and Its Analogs
Strategies for Imidazole (B134444) Ring Construction and Functionalization
The formation of the imidazole core is a foundational step in the synthesis of the target compound. Chemists have developed several reliable methods, including multi-component reactions and classical condensation techniques, to efficiently construct this heterocyclic system.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity.
The general approach for synthesizing a 1,2,4,5-tetrasubstituted imidazole, a common analog structure, is outlined below:
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type |
| Benzil (1,2-dicarbonyl) | Aldehyde | Aniline (B41778) (primary amine) | Ammonium (B1175870) Acetate (B1210297) | p-Toluenesulfonic acid (PTSA) | 1,2,4,5-Tetrasubstituted imidazole |
| Benzil | Aldehyde | Aniline | Ammonium Acetate | Nanocrystalline MgAl₂O₄, Ultrasound | 1,2,4,5-Tetrasubstituted imidazole nih.gov |
| Benzil | Aldehyde | Aniline | Ammonium Acetate | Sulfonic acid-functionalized pyridinium chloride, Solvent-free | 1,2,4,5-Tetrasubstituted imidazole sharif.edu |
This table presents examples of multi-component reactions used to synthesize tetrasubstituted imidazole analogs.
These MCRs are often facilitated by catalysts to improve yields and reaction times. A variety of catalysts, from simple acids like p-toluenesulfonic acid to more complex systems like nanocrystalline magnesium aluminate under ultrasound irradiation, have been successfully employed. nih.govisca.me The choice of catalyst and reaction conditions can be tailored to accommodate a wide range of substituents on the aldehyde and amine components, allowing for the creation of diverse libraries of imidazole analogs. nih.govtandfonline.com
Condensation reactions are at the heart of imidazole synthesis, forming the key carbon-nitrogen bonds that define the heterocyclic ring. The Radziszewski synthesis, while an MCR, proceeds through a series of condensation steps. scribd.comijprajournal.com
The proposed mechanism involves two main stages:
Diimine Formation : The 1,2-dicarbonyl compound reacts with two equivalents of an ammonia (B1221849) source (e.g., ammonium acetate or a primary amine) to form a diimine intermediate. wikipedia.orgscribd.com
Cyclization with Aldehyde : This diimine intermediate then condenses with an aldehyde. A subsequent oxidation step, often occurring in situ, leads to the aromatic imidazole ring. slideshare.net
The reaction can be visualized as the formation of the C4-C5 and N1-C5/N3-C4 bonds from the dicarbonyl and nitrogen sources, while the C2 carbon and its substituent are provided by the aldehyde.
| Reactants | Intermediate | Product |
| 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Diimine | Substituted Imidazole |
This table outlines the basic transformation in a condensation reaction for imidazole synthesis.
Recent advancements have explored various catalysts and conditions to optimize these condensation reactions. For instance, metal-free conditions using ionic liquids or catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been reported to afford tri- and tetra-substituted imidazoles in excellent yields. rsc.org These methods highlight the ongoing efforts to develop more sustainable and efficient protocols for constructing the imidazole core.
Introduction and Derivatization of the Carboxylic Acid Moiety
Once the 1-phenyl-1H-imidazole core is established, the next critical phase is the introduction of the carboxylic acid group at the C2 position and its potential further transformation into derivatives like amides.
Direct carboxylation of a pre-formed 1-phenyl-1H-imidazole ring is a direct and powerful strategy. This is typically achieved by first deprotonating the C2 position of the imidazole ring, which is the most acidic carbon proton, followed by quenching the resulting anion with carbon dioxide.
The process generally involves:
Metalation : 1-Phenylimidazole (B1212854) is treated with a strong base, most commonly an organolithium reagent like n-butyllithium (n-BuLi), in an aprotic solvent such as tetrahydrofuran (THF). acs.org This selectively removes the proton at the C2 position, forming 1-phenyl-1H-imidazol-2-yl-lithium.
Carboxylation : The lithiated intermediate is then reacted with solid carbon dioxide (dry ice), which acts as the electrophile.
Acidic Workup : An acidic workup protonates the resulting carboxylate salt to yield the final 1-phenyl-1H-imidazole-2-carboxylic acid.
| Starting Material | Reagent 1 | Reagent 2 | Product |
| 1-Phenyl-1H-imidazole | n-Butyllithium | Carbon Dioxide (CO₂) | This compound |
This table details the direct carboxylation of 1-phenylimidazole.
This method provides a clean and direct route to the target compound from a readily available precursor.
An alternative and widely used method for obtaining imidazole-2-carboxylic acids is the hydrolysis of their corresponding ester precursors. This approach is particularly useful when the imidazole ring is constructed with an ester group already in place at the C2 position. Both acidic and basic conditions can be employed for the hydrolysis.
Base-catalyzed hydrolysis (saponification) is common and typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. mnstate.eduyoutube.com
| Precursor | Reagents | Conditions | Product |
| Ethyl 1-phenyl-1H-imidazole-2-carboxylate | 1. NaOH (aq) 2. HCl (aq) | Heating | This compound |
This table shows a typical base-catalyzed hydrolysis of an imidazole ester.
This two-step process, involving the synthesis of an ester-substituted imidazole followed by hydrolysis, is a robust and high-yielding pathway to the desired carboxylic acid.
The carboxylic acid group of this compound is a versatile functional handle that can be converted into a variety of derivatives, most notably amides. Amide bond formation is a cornerstone of medicinal chemistry. derpharmachemica.com
This transformation typically requires the activation of the carboxylic acid. Common methods include:
Use of Coupling Reagents : Reagents such as 1,1'-Carbonyldiimidazole (CDI), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are used to activate the carboxylic acid, which then reacts with a primary or secondary amine to form the amide. nih.govgoogle.comyoutube.com The use of imidazolium-based coupling reagents is particularly noted for reactions with sterically hindered amino acids. uni-kiel.de
Conversion to Acid Chloride : The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). The resulting acid chloride readily reacts with amines to yield the corresponding amide.
Direct Condensation : In some cases, direct condensation between the carboxylic acid and an amine can be achieved using a condensing agent like phosphorus oxychloride (POCl₃) in a suitable solvent like pyridine. derpharmachemica.com
| Carboxylic Acid Derivative | Amine | Coupling Method | Product |
| This compound | Primary/Secondary Amine | EDC, CDI, or other coupling agents | 1-phenyl-1H-imidazole-2-carboxamide derivative |
| 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid | Sulfonamides, Isoniazid | POCl₃, Pyridine | Corresponding amide derivatives derpharmachemica.com |
This interactive table illustrates common amidation reactions of imidazole carboxylic acids.
These derivatization reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of targeted molecules with specific properties. nih.govmdpi.com
N-Phenyl Substitution Strategies
The introduction of a phenyl group at the N1 position of the imidazole ring is a critical transformation in the synthesis of this compound. This can be achieved through either direct N-arylation of a pre-formed imidazole ring or by incorporating the phenyl group in a sequential synthesis that builds the imidazole ring.
Direct N-Arylation Methods
Direct N-arylation of an imidazole-2-carboxylic acid precursor, typically an ester, is a common and efficient strategy. This approach often utilizes transition metal-catalyzed cross-coupling reactions, with copper and palladium-based systems being the most prevalent.
Copper-Catalyzed N-Arylation (Ullmann Condensation): The Ullmann condensation is a classical method for the formation of C-N bonds. Modern variations of this reaction employ copper catalysts with various ligands to facilitate the N-arylation of imidazoles under milder conditions than the traditional high-temperature requirements. For the synthesis of this compound precursors, a copper(I) source like cuprous bromide (CuBr) can be used in combination with a suitable ligand and a base. The reaction typically involves the coupling of an imidazole-2-carboxylate ester with a phenyl halide (e.g., iodobenzene or bromobenzene). The choice of ligand is crucial for the efficiency and scope of the reaction. For instance, 4,7-dimethoxy-1,10-phenanthroline has been identified as an effective ligand for the copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides under mild conditions. researchgate.netnih.gov The addition of polyethylene glycol can further accelerate this reaction. researchgate.netnih.gov
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5 mol% CuBr, 10 mol% Ligand (L1) | Aryl Bromides/Iodides | Cs2CO3 | DMSO | 60-80 | 5-12 | Good to Excellent | organic-chemistry.org |
Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of Imidazoles.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is known for its broad substrate scope and functional group tolerance. In the context of synthesizing 1-phenyl-1H-imidazole-2-carboxylate, a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, is used with a phosphine-based ligand. The reaction couples an imidazole-2-carboxylate ester with a phenyl halide or triflate. A key challenge in the N-arylation of unsymmetrical imidazoles is controlling the regioselectivity. However, palladium-catalyzed methods have been developed that offer high N1-selectivity. mit.edu The choice of ligand and reaction conditions is critical to prevent the inhibition of the catalyst by the imidazole substrate. mit.edu
| Catalyst System | Aryl Halide/Triflate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd2(dba)3, Biarylphosphine Ligand | Aryl Bromides/Chlorides/Triflates | NaOtBu | Toluene | 80-110 | High | mit.edu |
Table 2: General Conditions for Palladium-Catalyzed N1-Selective Arylation of Imidazoles.
Sequential Synthesis Approaches Incorporating the Phenyl Group
An alternative to direct N-arylation is the construction of the imidazole ring with the N-phenyl group already in place. This can be achieved through multicomponent reactions or stepwise cyclization strategies.
One common approach involves the reaction of a phenyl-substituted amine (aniline) with a dicarbonyl compound (like glyoxal) and an aldehyde in the presence of ammonia or an ammonium salt. This is a variation of the Debus imidazole synthesis. nih.gov For the synthesis of this compound, a glyoxylic acid derivative would be required as the aldehyde component.
Another sequential approach involves the cycloaddition reaction between an imidoyl chloride and an isocyanoacetate. For instance, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates has been achieved through the reaction of N-aryl-benzimidoyl chlorides with ethyl isocyanoacetate. mdpi.com A similar strategy could be envisioned for the synthesis of the 2-carboxy isomer by employing appropriate starting materials.
Regioselective Synthesis and Isomer Control
For unsymmetrical imidazoles, such as those with a substituent at the 2-position (the carboxylic acid group in this case), direct N-arylation can potentially lead to two regioisomers: the N1- and N3-arylated products. Achieving high regioselectivity is a significant challenge.
In palladium-catalyzed N-arylation reactions, the choice of ligand plays a crucial role in controlling the regioselectivity. The use of specific biarylphosphine ligands has been shown to provide complete N1-selectivity in the arylation of unsymmetrical imidazoles. mit.edu The steric and electronic properties of the ligand influence the transition state of the reaction, favoring the formation of the less sterically hindered N1-aryl product.
Computational studies have also been employed to understand and predict the regioselectivity in imidazole synthesis. For instance, in the synthesis of highly substituted imidazoles, the presence of certain functional groups on the starting materials can direct the reaction pathway towards a specific regioisomer. nih.gov
Novel Catalytic and Green Synthetic Approaches
Recent research has focused on developing more sustainable and efficient methods for imidazole synthesis, including the use of novel catalysts and green reaction conditions.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. Microwave-assisted synthesis has been successfully applied to the one-pot, multicomponent synthesis of tri- and tetrasubstituted imidazoles. nih.gov This approach can be considered a green method as it often reduces the need for large volumes of solvents and lowers energy consumption. For example, the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde, primary amines, benzil, and ammonium acetate catalyzed by p-toluenesulfonic acid under microwave irradiation provides the corresponding imidazole derivatives in good yields. nih.gov A solvent-free, microwave-assisted approach has also been described for the ring-opening reactions of phenyl glycidyl ether with imidazoles. nih.gov
Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts in organic reactions. Their negligible vapor pressure and high thermal stability make them environmentally friendly alternatives to volatile organic solvents. The synthesis of imidazolium-based ionic liquids has been well-established. pharmtech.com In the context of synthesizing this compound, an acidic ionic liquid could potentially be used as a reusable catalyst for the condensation reactions involved in the imidazole ring formation. researchgate.net
Green Catalysts and Solvents: The use of heterogeneous catalysts, which can be easily recovered and reused, is a key aspect of green chemistry. Zeolites have been employed as efficient and reusable catalysts for the synthesis of 2-aryl-1H-benzimidazoles under microwave irradiation. researchgate.net Furthermore, the use of water or ethanol as a green solvent is highly desirable. One-pot syntheses of imidazole derivatives have been reported in aqueous media, offering an environmentally benign alternative to traditional organic solvents. researchgate.net
Chemical Reactivity and Transformation Studies of 1 Phenyl 1h Imidazole 2 Carboxylic Acid
Reactions at the Carboxylic Acid Group
The primary site of reactivity is the carboxylic acid functional group at the C2 position of the imidazole (B134444) ring. This group undergoes typical reactions such as esterification, amide formation, and decarboxylation.
The carboxylic acid moiety of 1-phenyl-1H-imidazole-2-carboxylic acid can be readily converted into its corresponding esters and amides, which are crucial transformations for creating derivatives with modified properties.
Esterification: The formation of esters is typically achieved through acid-catalyzed reaction with an alcohol, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The reaction involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.commasterorganicchemistry.com The equilibrium nature of this reaction often requires the use of excess alcohol or the removal of water to drive the reaction towards the product. masterorganicchemistry.com
Amide Formation: Direct condensation of the carboxylic acid with an amine to form an amide is a fundamental transformation. nih.govrsc.org However, the direct reaction is often challenging and may require activating agents to proceed efficiently. nih.gov Common methods involve converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org An alternative approach involves the use of catalysts, such as titanium tetrachloride (TiCl₄) or imidazole itself, to facilitate the direct coupling of carboxylic acids with amines or urea (B33335) as a nitrogen source. nih.govnih.govrsc.orgrsc.org Various amide derivatives of imidazole carboxylic acids have been synthesized by condensing them with different amines using condensing agents like phosphorus oxychloride. derpharmachemica.com
| Transformation | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., CH₃OH, C₂H₅OH), Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Alkyl 1-phenyl-1H-imidazole-2-carboxylate | masterorganicchemistry.commasterorganicchemistry.com |
| Amidation via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) or Ammonia (B1221849) (NH₃) | N-substituted or primary 1-phenyl-1H-imidazole-2-carboxamide | libretexts.org |
| Direct Amidation (Catalytic) | Amine (RNH₂), Catalyst (e.g., TiCl₄, ZrCl₄), Heat | N-substituted 1-phenyl-1H-imidazole-2-carboxamide | nih.govrsc.org |
| Direct Amidation (Urea) | Urea, Catalyst (e.g., Mg(NO₃)₂, Imidazole), Heat | 1-phenyl-1H-imidazole-2-carboxamide | nih.govrsc.orgrsc.orgresearchgate.net |
The removal of the carboxylic acid group via decarboxylation is a significant transformation. Heteroaromatic carboxylic acids, including imidazole-2-carboxylic acids, can undergo decarboxylation, often facilitated by heat. chemicalbook.com The stability of the resulting carbanion or zwitterionic intermediate plays a crucial role in the reaction mechanism. For some imidazole carboxylic acid derivatives, kinetic studies have shown that the reaction proceeds through a first-order decarboxylation of both the free acid and the zwitterionic form, while the corresponding anion is stable and does not readily decarboxylate. rsc.org This process can be influenced by pH and may be catalyzed by hydrogen ions at low pH. rsc.org The decarboxylation of this compound would yield 1-phenyl-1H-imidazole.
Electrophilic Substitution on the Imidazole Ring
The imidazole ring is an electron-rich aromatic system and is generally susceptible to electrophilic attack. amazonaws.com However, the reactivity and regioselectivity are strongly influenced by the substituents on the ring. The N1-phenyl group and the C2-carboxylic acid group both act as deactivating groups, making electrophilic substitution on the imidazole ring more challenging compared to unsubstituted imidazole. The reaction would likely require forcing conditions, and the incoming electrophile would be directed to the C4 or C5 positions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. libretexts.org
Nucleophilic Reactions Involving the Imidazole Nitrogen Atoms
In this compound, the nitrogen atom at the N1 position is part of a tertiary amine, substituted with a phenyl group. The N3 nitrogen, however, possesses a lone pair of electrons and is basic in nature, making it susceptible to reactions with electrophiles. This nitrogen can be alkylated or acylated, and it can also act as a ligand to coordinate with metal ions. This nucleophilic character is a hallmark of the imidazole ring system. researchgate.net
Reactivity of the Phenyl Substituent (e.g., functional group interconversion)
The phenyl group attached to the N1 position can undergo electrophilic aromatic substitution. The 1H-imidazol-1-yl group is generally considered to be a deactivating group and directs incoming electrophiles to the meta and para positions. Therefore, reactions like nitration, halogenation, or Friedel-Crafts reactions on the phenyl ring would require conditions typical for deactivated aromatic systems, yielding a mixture of substituted products. youtube.com
| Reactive Site | Reaction Type | Typical Reagents | Expected Outcome |
|---|---|---|---|
| Imidazole Ring (C4/C5) | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination) | Substitution at C4 or C5 position (requires forcing conditions) |
| Imidazole Nitrogen (N3) | Nucleophilic Attack (Alkylation) | Alkyl Halide (e.g., CH₃I) | Formation of a quaternary imidazolium (B1220033) salt |
| Phenyl Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination) | Substitution at the para and meta positions of the phenyl ring |
Oxidation and Reduction Pathways
Oxidation: The imidazole ring is generally resistant to oxidation. However, under strong oxidizing conditions, degradation of the ring can occur. The phenyl group can also be oxidized under harsh conditions. More commonly, if the carboxylic acid were reduced to a primary alcohol (a hydroxymethyl group), it could be re-oxidized back to the carboxylic acid using a variety of oxidizing agents. organic-chemistry.orgresearchgate.net
Reduction: The carboxylic acid group is the most likely site for reduction. It can be reduced to the corresponding primary alcohol, 1-phenyl-1H-imidazol-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). More selective reduction to the aldehyde, 1-phenyl-1H-imidazole-2-carbaldehyde, can be challenging but may be achieved using specialized reagents or biocatalytic methods. nih.govresearchgate.net The aromatic imidazole and phenyl rings are generally stable to these reduction conditions and would require more forcing methods, such as catalytic hydrogenation at high pressure and temperature, to be reduced.
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (Infrared, Raman) and Band Assignment
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental in identifying the functional groups present in 1-phenyl-1H-imidazole-2-carboxylic acid. The spectra are characterized by absorption bands corresponding to the specific vibrational modes of the molecule's constituent parts: the carboxylic acid group, the phenyl ring, and the imidazole (B134444) ring.
The carboxylic acid group gives rise to several distinct and characteristic bands. A very broad absorption band is typically observed in the IR spectrum between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgnist.gov The C=O stretching vibration of the carboxyl group results in a strong, sharp absorption band typically found in the region of 1710–1760 cm⁻¹. libretexts.orgnist.gov Conjugation with the imidazole ring may shift this frequency slightly lower.
The aromatic phenyl and imidazole rings contribute to bands in several regions:
C-H stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
C=C and C=N stretching: Aromatic ring stretching vibrations (C=C in the phenyl ring and C=C/C=N in the imidazole ring) produce a series of bands in the 1450–1600 cm⁻¹ region.
C-H in-plane and out-of-plane bending: These vibrations give rise to a complex pattern in the "fingerprint region" (below 1300 cm⁻¹), which is unique to the molecule and its substitution pattern.
Table 1: Representative Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3100 | ν(C-H) | Phenyl and Imidazole Rings |
| ~3000-2500 (broad) | ν(O-H) | Carboxylic Acid |
| ~1710 | ν(C=O) | Carboxylic Acid |
| ~1600, 1500, 1450 | ν(C=C), ν(C=N) | Phenyl and Imidazole Rings |
| ~1300 | δ(O-H) in-plane | Carboxylic Acid |
| ~1250 | ν(C-O) | Carboxylic Acid |
| Below 1000 | γ(C-H) out-of-plane | Phenyl and Imidazole Rings |
Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Values are approximate and based on characteristic group frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
In the ¹H NMR spectrum , the acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, often in the range of 10–13 ppm. libretexts.orgprinceton.edu The protons of the phenyl and imidazole rings appear in the aromatic region, generally between 7.0 and 8.5 ppm. The five protons of the phenyl group will exhibit a complex multiplet pattern, while the two protons on the imidazole ring at positions 4 and 5 will appear as distinct signals, likely doublets or singlets depending on coupling.
In the ¹³C NMR spectrum , the carboxyl carbon is readily identified by its characteristic chemical shift in the 165–185 ppm range. libretexts.orgwisc.edu The carbon atoms of the phenyl and imidazole rings resonate in the aromatic region, typically between 110 and 150 ppm. The specific chemical shifts provide insight into the electronic environment of each carbon atom. For instance, the carbon atom at position 2 of the imidazole ring, being attached to both a nitrogen atom and the carboxylic acid group, would have a distinct chemical shift compared to the other ring carbons.
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet |
| Phenyl-H (ortho, meta, para) | 7.2 - 8.0 | Multiplet |
| Imidazole-H (H4, H5) | 7.0 - 7.8 | Doublet / Singlet |
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 165 - 185 |
| Imidazole-C2 | 140 - 150 |
| Phenyl-C (ipso) | 135 - 145 |
| Phenyl-C & Imidazole-C (C4, C5) | 110 - 135 |
Note: Chemical shifts are approximate and solvent-dependent.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated π-systems in the phenyl and imidazole rings leads to strong absorption in the UV region. The spectrum is expected to show intense bands corresponding to π → π* transitions. The carboxylic acid group may also contribute to the electronic structure, and n → π* transitions associated with the carbonyl oxygen are possible, though often with much lower intensity. For related fatty imidazoline (B1206853) compounds, absorptions indicating the C=N group are found in the 228-330 nm range. researchgate.net The exact position of the maximum absorption wavelength (λmax) is sensitive to the solvent polarity.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₈N₂O₂), the molecular weight is 188.18 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 188.
The fragmentation of carboxylic acids is well-characterized. libretexts.orgmiamioh.edu Common fragmentation pathways for this molecule would include:
Loss of a hydroxyl radical (-OH): Leading to a fragment ion at m/z 171 (M-17).
Loss of the entire carboxyl group (-COOH): Resulting in a fragment at m/z 143 (M-45), corresponding to the 1-phenylimidazole (B1212854) cation.
Decarboxylation (loss of CO₂): This would produce a fragment at m/z 144 (M-44), corresponding to 1-phenylimidazole.
Formation of an acylium ion: Cleavage of the C-C bond between the imidazole ring and the carboxyl group could lead to an acylium ion.
Analysis of these fragments helps to confirm the presence and connectivity of the carboxylic acid group to the 1-phenylimidazole core.
Advanced Spectroscopic Techniques for Molecular Insight
While 1D NMR is crucial, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can provide unambiguous assignments of all proton and carbon signals. princeton.edu HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for assigning quaternary carbons, such as the ipso-carbon of the phenyl ring and the C2 carbon of the imidazole ring.
Furthermore, computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in modern spectroscopic analysis. niscpr.res.inresearchgate.netmdpi.com DFT calculations can be used to:
Predict and simulate IR, Raman, and NMR spectra, aiding in the assignment of experimental bands and signals.
Determine the most stable conformation of the molecule.
Analyze electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which can be correlated with the electronic transitions observed in UV-Vis spectroscopy.
The synergy between these advanced experimental techniques and high-level computational methods provides a powerful and comprehensive approach to the complete structural and electronic characterization of this compound.
Crystallographic Analysis of 1 Phenyl 1h Imidazole 2 Carboxylic Acid and Its Complexes
Single-Crystal X-ray Diffraction Studies
Detailed single-crystal X-ray diffraction studies are a cornerstone for understanding the solid-state structure of a chemical compound. Such studies would provide precise data on the crystal system, space group, and unit cell dimensions of 1-phenyl-1H-imidazole-2-carboxylic acid.
Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking) and Crystal Packing Motifs
The carboxylic acid group in this compound introduces a strong potential for hydrogen bonding. It is highly probable that in the crystalline state, molecules would be linked by hydrogen bonds involving the carboxylic acid's hydroxyl group and the nitrogen atoms of the imidazole (B134444) ring, leading to the formation of characteristic supramolecular synthons.
Co-crystallization and Solid-State Phase Studies
The ability of this compound to form co-crystals would depend on its ability to form robust intermolecular interactions with other molecules (co-formers). The carboxylic acid group is a prime functional group for forming strong hydrogen bonds with a variety of co-formers, including other carboxylic acids, amides, and pyridines. The study of co-crystals is a significant area of crystal engineering, aiming to modify the physicochemical properties of solid materials.
Solid-state phase studies, including the investigation of potential polymorphs (different crystal structures of the same compound), would also be a valuable area of research. Polymorphism can have a profound impact on a compound's solubility, stability, and bioavailability.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is frequently used to predict a wide array of molecular properties.
Geometry Optimization and Energetic Analyses
A fundamental step in any computational study is geometry optimization, which locates the minimum energy structure of the molecule. This analysis would yield precise data on bond lengths, bond angles, and dihedral angles. Such data is crucial for understanding the molecule's three-dimensional shape and steric properties. However, specific optimized coordinates and energetic parameters for 1-phenyl-1H-imidazole-2-carboxylic acid are not detailed in the available literature.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. orientjchem.org For related imidazole (B134444) derivatives, DFT has been used to calculate these values, showing that substitutions on the imidazole ring can significantly alter the energy gap. biointerfaceresearch.com Without specific calculations for this compound, its electronic characteristics and kinetic stability remain speculative.
Global and Local Reactivity Descriptors
Derived from HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity can quantify the reactive nature of a molecule. nih.gov Furthermore, local reactivity descriptors, like Fukui functions, can predict which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. mdpi.com This information is invaluable for predicting reaction mechanisms. For this compound, these specific predictive indices have not been reported.
Simulation of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Absorption)
DFT calculations can accurately predict various spectroscopic parameters. Theoretical vibrational frequencies (IR and Raman) help in the assignment of experimental spectra. acs.orgresearchgate.net Similarly, calculated Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. drugbank.com Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra, providing insights into the electronic transitions responsible for the observed colors of compounds. mdpi.com While the spectroscopic properties of carboxylic acids and imidazoles are well-understood in general terms, specific simulated data for this compound is absent. ekb.egnih.gov
Molecular Docking Simulations for Interaction Mechanism Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. Derivatives of 1H-imidazole-2-carboxylic acid have been investigated as inhibitors of metallo-β-lactamases, demonstrating the therapeutic relevance of this scaffold. A docking study of this compound would require a specific protein target and would yield data such as binding energy (kcal/mol) and a detailed map of interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site. Such a study specific to this compound is not available in the reviewed literature.
Coordination Chemistry: 1 Phenyl 1h Imidazole 2 Carboxylic Acid As a Ligand
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving 1-phenyl-1H-imidazole-2-carboxylic acid typically follows established methods for the creation of coordination polymers. The most common approach is the solvothermal or hydrothermal reaction, where the ligand and a selected metal salt are dissolved in a suitable solvent, sealed in a reaction vessel, and heated. rsc.org This method allows for the slow crystallization of the product, yielding single crystals suitable for structural analysis.
The reaction can be summarized as follows:
Ligand: this compound (L)
Metal Salt: MCl₂, M(NO₃)₂, M(CH₃COO)₂, etc. (where M = a transition metal ion like Cu²⁺, Zn²⁺, Co²⁺, Cd²⁺)
Solvent: Often a mixture, such as dimethylformamide (DMF), ethanol, or water.
Conditions: Heat (typically 80-180 °C) for several hours to days.
Once synthesized, a comprehensive characterization of the resulting complexes is crucial to determine their structure and properties. Standard analytical techniques employed include:
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material by comparing the experimental pattern to the one simulated from single-crystal data. mdpi.com
Infrared (IR) Spectroscopy: Provides information about the coordination environment. A shift in the stretching frequency of the carboxylate group (C=O) compared to the free ligand indicates its coordination to the metal ion. researchgate.netorientjchem.org
Thermogravimetric Analysis (TGA): This technique is used to study the thermal stability of the complexes and to identify the loss of solvent molecules or the decomposition temperature of the ligand. mdpi.commdpi.com
Elemental Analysis: Confirms the empirical formula of the synthesized complex. researchgate.net
Chelation Properties and Diverse Coordination Modes of the Imidazole-2-carboxylate Ligand
This compound is a versatile ligand capable of coordinating with metal ions in various ways. The potential donor sites are the nitrogen atom at the 3-position of the imidazole (B134444) ring and the two oxygen atoms of the deprotonated carboxylate group. The nitrogen at the 1-position is substituted with a phenyl group and is generally not available for coordination. This multifunctionality allows the ligand to act as a bridge between metal centers, facilitating the formation of extended one-, two-, or three-dimensional networks. acs.org
The carboxylate group alone can adopt several coordination modes, which significantly contributes to the structural diversity of the resulting complexes. researchgate.net Common coordination modes for imidazole-carboxylate ligands include:
Monodentate: Only one oxygen atom of the carboxylate group coordinates to a metal center.
Bidentate Chelate: Both oxygen atoms of the carboxylate group coordinate to the same metal center, forming a chelate ring.
Bidentate Bridging (syn-syn, syn-anti, anti-anti): The two oxygen atoms of the carboxylate group bridge two different metal centers.
Combined N,O-Chelation: The ligand can form a stable five-membered chelate ring by coordinating to a single metal center through the N3-imidazole atom and one of the carboxylate oxygen atoms. acs.org
Bridging: The ligand can bridge two or more metal centers using the N3-imidazole atom and the carboxylate group in one of its various binding modes.
The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (pH, temperature, solvent), and the presence of any competing co-ligands. acs.org
| Coordination Mode | Description | Potential Structural Role |
|---|---|---|
| N,O-Bidentate Chelate | N3-imidazole and one O-carboxylate bind to the same metal ion. | Forms stable mononuclear units or nodes in a larger framework. |
| Monodentate (via O-carboxylate) | A single oxygen atom binds to a metal ion. | Acts as a terminal ligand or simple linker. |
| Bidentate Bridging (via Carboxylate) | The two carboxylate oxygens bridge two metal ions. | Forms dinuclear units and extends structures into 1D, 2D, or 3D networks. |
| N-donor Bridging | The N3-imidazole atom bridges two metal ions. | Contributes to the formation of polymeric chains or layers. |
Influence of N-Phenyl Substitution on Complex Stability and Geometry
The presence of the phenyl group at the N1 position of the imidazole ring significantly influences the properties of the resulting metal complexes when compared to unsubstituted imidazole-2-carboxylic acid. The primary effects are steric and electronic.
Steric Hindrance: The bulky phenyl group can sterically hinder the approach of other ligands or solvent molecules to the metal center. This can affect the final coordination number and geometry of the metal ion. Furthermore, the phenyl group can influence the packing of the coordination polymer in the solid state through intermolecular interactions, such as π-π stacking, which can direct the formation of specific supramolecular architectures. nih.gov
Electronic Effects: The phenyl group is electron-withdrawing via induction, which can influence the electron density on the imidazole ring. This change in electronic properties can modulate the pKa of the ligand and the strength of the metal-ligand coordination bonds. A stronger bond generally leads to higher thermal and chemical stability of the complex. Structure-activity relationship studies on related 1H-imidazole-2-carboxylic acid derivatives have shown that substituents at the 1-position are crucial for achieving specific interactions within the active sites of enzymes, highlighting the importance of this position in directing molecular interactions. nih.gov
These factors can lead to differences in the crystal structures and stability of complexes derived from N-phenyl substituted versus unsubstituted imidazole-2-carboxylic acid. The phenyl group provides a tool for crystal engineering, allowing for fine-tuning of the framework's structure and properties.
Development of Mixed-Ligand Systems
A powerful strategy to increase the structural complexity and functional diversity of coordination polymers is the use of mixed-ligand systems. mdpi.com In this approach, this compound acts as the primary ligand, while one or more auxiliary ligands (co-ligands) are introduced into the reaction system. rsc.orgacs.org
The auxiliary ligands typically fall into two categories:
N-donor linkers: These are often rigid, linear ligands like 4,4'-bipyridine (B149096) or 1,2-bis(4-pyridyl)ethane. They act as "pillars" or spacers, connecting metal nodes or layers that have been formed by the primary ligand, thereby extending the dimensionality of the framework.
Polycarboxylate co-ligands: Anions of dicarboxylic or tricarboxylic acids (e.g., terephthalic acid, trimesic acid) can be used. acs.org These ligands offer additional coordination sites and can bridge metal centers in different ways, leading to the formation of highly connected and robust networks. mdpi.com
The use of mixed ligands allows for greater control over the final architecture. The relative sizes, shapes, and coordination preferences of the primary and auxiliary ligands, along with the coordination geometry of the metal ion, collectively determine the topology of the resulting framework. asrjetsjournal.orgnih.gov This approach has been widely successful in generating novel materials with tailored pore sizes and properties. rsc.org
Structural Diversity of Metal-Ligand Frameworks
The combination of a versatile metal center, the multiple coordination modes of this compound, and the potential inclusion of co-ligands leads to a remarkable structural diversity in the resulting metal-ligand frameworks. Depending on the specific synthetic conditions, a wide array of architectures can be achieved.
These structures can be classified by their dimensionality:
0D (Discrete Molecules): Simple mononuclear or dinuclear complexes where a small number of metal ions are coordinated by the ligand.
1D (Chains/Ribbons): Metal ions are linked by the ligand to form infinite one-dimensional chains. These chains can be linear, zigzag, or helical. mdpi.com
2D (Layers/Sheets): The 1D chains are further connected by ligands to form two-dimensional layers. These layers can be flat or corrugated and can stack in various ways in the crystal lattice. nih.govbohrium.com
3D (Frameworks): The 2D layers are linked together, or metal centers are directly connected in three dimensions, to form a porous or non-porous metal-organic framework (MOF). nih.gov These 3D structures can exhibit complex topologies, including interpenetration, where two or more independent frameworks grow through one another. acs.org
Catalytic Applications of 1 Phenyl 1h Imidazole 2 Carboxylic Acid and Its Derived Complexes
Homogeneous Catalysis (e.g., in organic transformations)
Imidazole (B134444) and its derivatives are well-established as versatile components in homogeneous catalysis, acting as ligands for transition metals or as organocatalysts. The imidazole moiety, with its two nitrogen atoms, can coordinate to a metal center, influencing its electronic properties and steric environment, thereby modulating its catalytic activity and selectivity. The carboxylic acid group at the 2-position can also participate in catalysis, for instance, by acting as a proton shuttle or by coordinating to the metal center as a bidentate ligand.
Although specific examples for 1-phenyl-1H-imidazole-2-carboxylic acid are scarce, related imidazole derivatives have been successfully employed in a variety of organic transformations. These include, but are not limited to, cross-coupling reactions, hydrogenations, and oxidations. The phenyl group at the 1-position of the imidazole ring can be expected to influence the solubility of the catalyst in organic solvents and to sterically direct the approach of substrates to the catalytic center.
Future research in this area could explore the use of this compound and its metal complexes in reactions such as Suzuki-Miyaura, Heck, and Sonogashira cross-couplings, as well as in asymmetric catalysis, where the chiral environment around the metal center is crucial for enantioselectivity.
Heterogeneous Catalysis and Catalyst Supports
The immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as easy separation and recyclability. Imidazole derivatives are attractive candidates for immobilization due to the presence of functional groups that can be anchored to a support.
Research on compounds structurally similar to this compound has demonstrated the feasibility of this approach. For instance, derivatives of 2-phenyl-1H-imidazole have been successfully supported on clay minerals like montmorillonite (B579905) (MMT) and utilized as heterogeneous catalysts. researchgate.net These clay-supported catalysts have shown efficacy in the Henry reaction, a carbon-carbon bond-forming reaction. researchgate.net The solid support not only facilitates catalyst recovery but can also influence the catalytic activity and selectivity.
Another promising area for the application of this compound in heterogeneous catalysis is in the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The imidazole-dicarboxylate scaffold of 2-phenyl-1H-imidazole-4,5-dicarboxylic acid has been used to synthesize cadmium, lead, and strontium-based MOFs. rsc.org These materials exhibit interesting structural and photoluminescent properties, and their porous nature makes them potential candidates for applications in gas storage, separation, and heterogeneous catalysis. rsc.org Although the specific use of this compound in MOF-based catalysis is yet to be reported, its structural features suggest it could be a valuable building block for designing new catalytic MOFs.
The following table summarizes the findings for a related supported catalyst system.
| Catalyst System | Support | Catalytic Reaction | Key Findings | Reference |
| 2-phenyl-1H-imidazole derivatives | Clay minerals (Ca-MMT, Cu-MMT) | Henry Reaction | Effective heterogeneous catalysis with good yields and reaction times. researchgate.net | researchgate.net |
Catalyst Design and Optimization Strategies Incorporating Imidazole-2-carboxylic Acid Ligands
The rational design of catalysts is a cornerstone of modern chemistry, aiming to achieve high efficiency, selectivity, and stability. For catalysts incorporating imidazole-2-carboxylic acid ligands, several design and optimization strategies can be envisioned. The structure-activity relationship (SAR) is a key concept in this context, where systematic modifications of the ligand structure are correlated with changes in catalytic performance.
For this compound, key structural elements that can be modified include the substituent on the phenyl ring, the position of the phenyl group on the imidazole ring, and the nature of the metal center in derived complexes. For example, introducing electron-donating or electron-withdrawing groups on the phenyl ring can tune the electronic properties of the imidazole ligand and, consequently, the reactivity of the metal center.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for catalyst design. DFT calculations can provide insights into the electronic structure of the catalyst, the binding of substrates, and the energy profile of the catalytic cycle. rsc.org This information can guide the experimental design of more active and selective catalysts. For instance, computational studies on related systems have been used to rationalize the role of ligands in palladium-catalyzed C-H lactamization and to design new, more efficient ligands. rsc.org
While not directly focused on catalysis, structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives has been successfully applied in the development of potent enzyme inhibitors. nih.gov These studies highlight the importance of understanding the interactions between the ligand and the active site, a principle that is equally applicable to the design of catalysts. nih.gov
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of a catalytic reaction is crucial for its optimization and for the development of new catalysts. Mechanistic investigations of catalytic cycles involving imidazole-based catalysts often employ a combination of experimental techniques and computational modeling.
For catalytic systems derived from this compound, a typical catalytic cycle involving a transition metal would likely involve steps such as:
Ligand Exchange: The substrate coordinates to the metal center, displacing a weakly bound ligand.
Oxidative Addition/Reductive Elimination: The metal center changes its oxidation state through the addition of a substrate or the elimination of a product.
Migratory Insertion: A coordinated ligand inserts into a metal-carbon or metal-hydride bond.
Beta-Hydride Elimination: A hydrogen atom from the substrate is transferred to the metal center.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and X-ray Absorption Spectroscopy (XAS) can be used to identify and characterize key catalytic intermediates. osti.gov For example, in situ spectroscopic measurements have been used to study the resting states of nickel catalysts in cross-coupling reactions involving carboxamides. nih.gov
While specific mechanistic studies on catalytic reactions involving this compound are not yet available, the well-established methodologies for studying catalytic mechanisms can be readily applied to this system to gain a deeper understanding of its potential catalytic applications.
Applications in Advanced Materials Science
Design and Self-Assembly of Supramolecular Structures
The design and synthesis of complex supramolecular structures through self-assembly are at the forefront of materials science. The non-covalent interactions between molecules, such as hydrogen bonding and π-π stacking, govern the formation of these ordered assemblies. Imidazole (B134444) derivatives are well-known for their ability to form robust hydrogen-bonded networks.
While direct studies on the self-assembly of 1-phenyl-1H-imidazole-2-carboxylic acid are not extensively documented, the behavior of similar imidazole-containing molecules provides significant insights. For instance, 1H-imidazole amphiphiles have been shown to self-assemble into various supramolecular structures, including thermotropic smectic phases and hexagonal columnar and cubic phases in bulk. In solution, these amphiphiles can form reverse micelles and lyotropic liquid crystals. The driving force behind these assemblies is the intermolecular hydrogen bonding between the imidazole head groups. It is presumed that the N-H of one imidazole group forms a hydrogen bond with the non-protonated nitrogen of a neighboring molecule.
In a similar vein, benzimidazole (B57391) derivatives, which share structural similarities with this compound, are known to form self-assembled molecular complexes. mdpi.com For example, 2-aminobenzimidazoles can self-assemble with 1,10-phenanthroline to create complex structures stabilized by moderately strong hydrogen bonds. mdpi.com The crystal packing of these structures often reveals infinite-chain hydrogen bond motifs. mdpi.com Given these precedents, this compound is expected to exhibit rich self-assembly behavior, driven by both the hydrogen-bonding capabilities of the imidazole and carboxylic acid moieties, as well as potential π-π stacking interactions from the phenyl and imidazole rings.
Building Blocks for Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The properties of these materials, such as porosity, stability, and functionality, are highly dependent on the nature of the organic linker. Imidazole-based ligands, particularly those containing carboxylate groups, are excellent candidates for the construction of CPs and MOFs due to their versatile coordination modes. mdpi.comresearchgate.net
The compound this compound possesses both a nitrogen atom in the imidazole ring and a carboxylic acid group, which can act as coordination sites for metal ions. This dual functionality allows it to act as a versatile building block for creating CPs and MOFs with diverse topologies and properties. For example, related imidazole dicarboxylate ligands have been used to construct a variety of metal-organic frameworks with different metal ions. rsc.org The resulting frameworks can exhibit one-dimensional chains, two-dimensional layers, or three-dimensional networks. rsc.orgnih.gov
The presence of the phenyl group in this compound can also influence the final structure and properties of the resulting MOF. The bulky nature of the phenyl group can affect the packing of the framework, potentially leading to the formation of porous materials suitable for gas adsorption and separation. nih.gov Furthermore, the aromatic rings can introduce luminescence properties to the MOF, making them suitable for applications in sensing and optoelectronics. nih.govacs.org
Table 1: Examples of Coordination Polymers and MOFs from Imidazole-Based Ligands
| Ligand | Metal Ion | Resulting Structure | Potential Application |
|---|---|---|---|
| 2-phenyl-1H-imidazole-4,5-dicarboxylic acid | Cd(II), Pb(II), Sr(II) | 1D chains and 2D frameworks rsc.org | Luminescence, Catalysis |
| 4,4',4"-(1H-imidazole-2,4,5-triyl)tribenzoic acid | Ba(II) | 3D framework acs.org | Fluorescence-based sensing acs.org |
| 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid | Cd(II), Ba(II) | Water-stable MOFs rsc.org | Proton conduction rsc.org |
Development of Functional Organic Materials (e.g., optical materials)
Functional organic materials are designed to exhibit specific physical or chemical properties that can be exploited in various technological applications. One area of significant interest is the development of materials with nonlinear optical (NLO) properties. NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce a response that is not linearly proportional to the strength of the field. This phenomenon is the basis for a range of applications, including optical switching, frequency conversion, and optical data storage. nih.govscirp.org
Organic molecules with extended π-conjugated systems and donor-acceptor functionalities are known to exhibit significant NLO responses. semanticscholar.org The imidazole ring, being an electron-rich aromatic system, can act as a π-bridge in such molecules. The combination of the phenyl group (an electron-donating or -withdrawing group depending on substitution) and the carboxylic acid group (an electron-withdrawing group) in this compound creates a potential donor-π-acceptor framework, which is a common design motif for NLO chromophores.
Theoretical and experimental studies on related imidazole derivatives have demonstrated their potential as NLO materials. For example, density functional theory (DFT) calculations on imidazole-2-carboxaldehyde have shown a high value of first-order hyperpolarizability (β), indicating a strong NLO response. researchgate.net Similarly, the Z-scan technique has been used to experimentally determine the nonlinear absorption coefficient and refractive index of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, confirming its NLO properties. semanticscholar.org These findings suggest that this compound and its derivatives are promising candidates for the development of new NLO materials.
Table 2: Nonlinear Optical Properties of Selected Imidazole Derivatives
| Compound | Method | Key Finding | Reference |
|---|---|---|---|
| Imidazole-2-carboxaldehyde | DFT Calculation | High first-order hyperpolarizability (β) | researchgate.net |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | Z-scan Technique | Significant nonlinear absorption and refractive index | semanticscholar.org |
Structure Property Relationships of 1 Phenyl 1h Imidazole 2 Carboxylic Acid Derivatives
Influence of Substituents on Electronic Properties and Reactivity
The electronic landscape of the 1-phenyl-1H-imidazole-2-carboxylic acid core is significantly influenced by the interplay between the imidazole (B134444) ring, the N-phenyl substituent, and the C-carboxylic acid group. The phenyl group at the N1 position generally acts as an electron-withdrawing group through an inductive effect, which can be modulated by the presence of further substituents on the phenyl ring itself. This, in turn, affects the electron density of the imidazole ring and the acidity of the carboxylic acid.
The reactivity of the molecule is a direct consequence of these electronic properties. For instance, the electron density at the imidazole nitrogen (N3) influences its nucleophilicity and its ability to coordinate with metal ions. Substituents on the N-phenyl ring can either enhance or diminish this electron density. Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (B1213986) or methyl groups, can increase the electron density on the imidazole ring through resonance, thereby enhancing the basicity of the N3 atom. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups will decrease the electron density, making the N3 atom less basic.
This modulation of electronic properties is crucial in various chemical transformations. For example, in reactions where the imidazole nitrogen acts as a nucleophile, the presence of an EDG on the phenyl ring would be expected to increase the reaction rate. In contrast, for reactions involving electrophilic attack on the imidazole ring, an EWG on the phenyl substituent would render the ring less reactive.
The following table summarizes the expected electronic effects of various substituents on the N-phenyl ring of this compound and their predicted impact on reactivity.
| Substituent on Phenyl Ring | Electronic Effect | Predicted Impact on Imidazole Ring Electron Density | Predicted Impact on N3 Basicity | Predicted Impact on Carboxylic Acid Acidity |
| -OCH₃ (p-methoxy) | Electron-donating (resonance) | Increase | Increase | Decrease |
| -CH₃ (p-methyl) | Electron-donating (inductive) | Slight Increase | Slight Increase | Slight Decrease |
| -H (unsubstituted) | Reference | Reference | Reference | Reference |
| -Cl (p-chloro) | Electron-withdrawing (inductive) | Decrease | Decrease | Increase |
| -NO₂ (p-nitro) | Electron-withdrawing (resonance) | Significant Decrease | Significant Decrease | Significant Increase |
Impact of Structural Modifications on Coordination Behavior and Ligand Properties
This compound is a versatile ligand in coordination chemistry due to the presence of multiple potential donor sites: the imidazole nitrogen atom (N3) and the two oxygen atoms of the carboxylate group. This allows for a variety of coordination modes, including monodentate, bidentate, and bridging fashions. The specific coordination behavior is highly dependent on the nature of the metal ion, the reaction conditions, and, crucially, the structural modifications of the ligand itself.
The phenyl group at the N1 position exerts a significant steric influence that can direct the coordination of metal ions. This steric hindrance can favor the formation of certain coordination geometries over others. For instance, the bulky phenyl group may prevent the coordination of multiple large ligands around a small metal center.
Structural modifications, such as the introduction of substituents on the phenyl ring, can further fine-tune the coordination properties. Substituents can alter the electronic properties of the ligand, as discussed previously, which in turn affects the strength of the metal-ligand bonds. For example, electron-donating groups on the phenyl ring can enhance the electron-donating ability of the imidazole nitrogen, leading to stronger coordination to metal ions.
Furthermore, the carboxylate group can coordinate to metal ions in several ways: as a monodentate ligand, as a chelating bidentate ligand, or as a bridging ligand connecting two or more metal centers. The flexibility of the carboxylate group, combined with the directing effect of the N-phenyl group, allows for the construction of diverse coordination polymers and metal-organic frameworks (MOFs) with potentially interesting properties.
The table below outlines the potential coordination modes of this compound and the influence of structural modifications.
| Coordination Site(s) | Coordination Mode | Potential Structural Outcome | Influence of N-Phenyl Substituents |
| N3 | Monodentate | Discrete metal complexes | EDGs enhance coordination strength |
| -COO⁻ | Monodentate | Discrete metal complexes, polymers | Steric bulk on phenyl ring can influence accessibility |
| N3 and -COO⁻ | Bidentate (chelating) | Stable five-membered chelate rings | Electronic effects modulate chelate stability |
| -COO⁻ | Bidentate (bridging) | Dinuclear complexes, coordination polymers | Steric hindrance can favor specific bridging modes |
| N3 and -COO⁻ (bridging) | Bridging | Extended 1D, 2D, or 3D networks | Substituents can template the framework structure |
Correlation between Molecular Structure and Catalytic Performance
The application of metal complexes derived from this compound in catalysis is an area of growing interest. The catalytic performance of these complexes is intrinsically linked to the molecular structure of the ligand and the resulting coordination environment around the metal center. The ligand can influence the catalytic activity in several ways: by modulating the electronic properties of the metal center, by providing a specific steric environment, and by participating directly in the catalytic cycle.
The electronic effects of substituents on the N-phenyl ring can be transmitted to the metal center, thereby influencing its Lewis acidity and redox potential. For instance, an electron-withdrawing group on the phenyl ring can increase the Lewis acidity of the coordinated metal ion, which may enhance its activity in certain catalytic reactions, such as Friedel-Crafts alkylations or Diels-Alder reactions. Conversely, electron-donating groups may be beneficial for catalytic processes that require an electron-rich metal center, such as certain cross-coupling reactions.
The following table provides a hypothetical correlation between structural features of this compound-based catalysts and their potential catalytic performance in selected reaction types.
| Structural Feature | Influence on Metal Center | Potential Catalytic Application | Desired Substituent Effect |
| EWG on Phenyl Ring | Increased Lewis Acidity | Lewis acid catalysis (e.g., Friedel-Crafts) | Strong electron-withdrawing |
| EDG on Phenyl Ring | Increased Electron Density | Oxidative addition in cross-coupling | Strong electron-donating |
| Bulky Phenyl Substituent | Steric Shielding | Shape-selective catalysis | Large, non-coordinating groups |
| Chiral Phenyl Substituent | Chiral Environment | Asymmetric catalysis | Chiral auxiliaries |
| Flexible Carboxylate Linker | Modulated Metal-Metal Distance | Bimetallic catalysis | Varies with desired interaction |
Conformational Analysis and its Implications for Molecular Interactions
The three-dimensional structure and conformational flexibility of this compound are critical determinants of its molecular interactions, including ligand-receptor binding and crystal packing. The key conformational feature is the dihedral angle between the plane of the imidazole ring and the plane of the N-phenyl substituent. This rotation around the N1-C(phenyl) bond is subject to steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the imidazole ring.
Computational studies and experimental data from related structures suggest that the phenyl ring is typically twisted out of the plane of theimidazole ring to minimize steric repulsion. The exact dihedral angle can be influenced by the presence of substituents on the phenyl ring, especially at the ortho positions, and by intermolecular interactions in the solid state.
This conformational preference has significant implications for how the molecule interacts with its environment. In a biological context, the specific conformation of the molecule can dictate its ability to fit into the binding pocket of a protein. The orientation of the phenyl group can influence hydrophobic interactions, while the positions of the imidazole nitrogen and the carboxylic acid group determine the potential for hydrogen bonding and electrostatic interactions.
In the solid state, the conformation of the molecule, along with the presence of hydrogen bond donors and acceptors, directs the formation of supramolecular assemblies. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the imidazole N3 atom is a hydrogen bond acceptor. These interactions, combined with potential π-π stacking between the phenyl and imidazole rings of adjacent molecules, can lead to the formation of well-defined crystal structures.
The table below summarizes the key conformational aspects and their implications.
| Conformational Feature | Influencing Factors | Implication for Molecular Interactions |
| Dihedral angle (Imidazole-Phenyl) | Steric hindrance, ortho-substituents | Dictates overall molecular shape and accessibility of functional groups |
| Orientation of Carboxylic Acid | Intramolecular hydrogen bonding, crystal packing | Determines hydrogen bonding patterns in the solid state |
| π-π Stacking | Aromatic character of rings | Contributes to the stability of crystal lattices and potential for charge transfer interactions |
| Hydrogen Bonding | -COOH and N3 groups | Primary driver for self-assembly and interaction with polar environments |
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of imidazole (B134444) derivatives is a well-established field, but modern chemistry places a strong emphasis on sustainability, efficiency, and atom economy. Future research into the synthesis of 1-phenyl-1H-imidazole-2-carboxylic acid is expected to move beyond traditional multi-step, high-temperature methods towards more elegant and environmentally benign strategies.
Green chemistry principles are increasingly being applied to the synthesis of imidazole cores. researchgate.net Methodologies that reduce or eliminate the use of hazardous substances are paramount. wjbphs.com Promising areas of development include the use of microwave irradiation, ultrasound, and mechanochemistry (ball milling) to accelerate reactions, increase yields, and reduce energy consumption. researchgate.net These techniques, which have proven effective for various substituted imidazoles, offer a clear path for optimizing the synthesis of N-aryl imidazole derivatives. wjbphs.comresearchgate.net For example, microwave-assisted synthesis can significantly shorten reaction times and improve product selectivity compared to conventional heating. researchgate.net
Another key direction is the development of novel catalytic systems and one-pot reactions. The N-arylation of the imidazole ring, a crucial step in forming the 1-phenyl bond, can be achieved through modern cross-coupling reactions like the Chan-Lam and Ullmann couplings, often using copper catalysts. nih.govorganic-chemistry.org Future work will likely focus on creating more robust and recoverable heterogeneous catalysts, such as palladium nanoparticles on supports like aluminum oxy-hydroxide, which allow for synthesis in environmentally friendly solvents like water/isopropanol mixtures. biomedres.us
Furthermore, direct functionalization of the imidazole C-2 position is a highly attractive and atom-economical approach. A patented method describes the preparation of imidazole-2-carboxylic acids by reacting the parent imidazole with carbon dioxide under high pressure and temperature in the presence of a base. google.com Adapting this methodology for 1-phenyl-1H-imidazole could provide a direct and sustainable route that utilizes CO2 as a renewable C1 feedstock.
| Synthetic Approach | Key Features | Potential Advantages for Sustainability |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. researchgate.net | Reduced reaction times, lower energy consumption, improved yields and selectivity. wjbphs.comresearchgate.net |
| Ultrasound Irradiation | Application of ultrasonic waves to promote reaction. researchgate.net | Enhanced reaction rates, useful for heterogeneous systems. |
| Heterogeneous Catalysis | Use of solid-supported catalysts (e.g., Pd/AlO(OH)). biomedres.us | Easy catalyst recovery and reuse, often compatible with green solvents. biomedres.us |
| Direct Carboxylation | Reaction of the imidazole core with CO2 under pressure. google.com | High atom economy, utilization of a renewable C1 source (CO2). |
| One-Pot Multicomponent Reactions | Combining multiple reaction steps without isolating intermediates. nih.gov | Increased efficiency, reduced solvent waste and purification steps. |
Exploration of New Application Areas in Chemical Synthesis and Materials Science
While imidazole derivatives are renowned for their biological activity, their unique electronic and coordination properties make them highly valuable in chemical synthesis and materials science. Future research is poised to exploit this compound as a versatile building block for functional molecules and materials.
In chemical synthesis, imidazoles are well-known precursors to N-heterocyclic carbenes (NHCs), a class of stable carbenes that are widely used as ligands in organometallic catalysis. nih.gov The decarboxylation of this compound could provide a direct route to the corresponding NHC, whose electronic and steric properties would be influenced by the N-phenyl group. This opens avenues for designing new catalysts for a variety of organic transformations.
In materials science, the rigid, aromatic structure and the presence of coordinating atoms (nitrogen and oxygen) make this compound an excellent candidate as a linker for creating metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). acs.org Recent studies have shown that incorporating imidazole functional groups into COFs can significantly enhance π-electronic conjugation and modulate the fluorescence properties of the material, which is critical for developing optoelectronic devices, molecular sensors, and fluorescent probes. acs.org The bifunctional nature of this compound (an N-donor site and a carboxylate group) allows for the construction of robust, porous materials with tailored properties.
Furthermore, imidazole derivatives have been successfully employed in organic light-emitting diodes (OLEDs), serving as fluorescent emitters or host materials. mdpi.com The photophysical properties of this compound, potentially tunable through further substitution on the phenyl ring, could be explored for the development of new, cost-effective materials for deep-blue light emission. mdpi.com
| Application Area | Role of this compound | Key Structural Features |
| Catalysis | Precursor to N-heterocyclic carbenes (NHCs). nih.gov | Imidazole ring provides the stable carbene framework; the carboxylic acid is a leaving group. |
| Porous Materials (MOFs/COFs) | Organic linker or building block. acs.org | Rigid aromatic structure; N and O atoms act as coordination sites for metal ions or nodes. |
| Optoelectronics (OLEDs) | Emitter or host material. mdpi.com | Conjugated π-system for luminescence; potential for deep-blue emission. mdpi.com |
| Advanced Polymers | Functional monomer. researchgate.net | Carboxylic acid and imidazole ring can be incorporated into polymer backbones or side chains. |
Advances in Computational Prediction and Rational Design
The synergy between experimental synthesis and computational chemistry has become a cornerstone of modern molecular science. In silico methods are crucial for predicting molecular properties and guiding the development of new functional molecules, a process known as rational design. researchgate.net Future research on this compound and its derivatives will heavily leverage these computational tools.
Density Functional Theory (DFT) is a powerful method for investigating the electronic structure, stability, and reactivity of molecules. nih.govnih.gov DFT calculations can be used to predict spectroscopic properties (NMR, IR, UV-vis), frontier molecular orbital energies (HOMO-LUMO gap), and nonlinear optical (NLO) properties. nih.govresearchgate.net This allows researchers to screen potential derivatives for applications in materials science, for instance, by identifying candidates with desirable electronic and optical characteristics before undertaking complex synthesis. nih.gov
In the context of medicinal chemistry, molecular docking and molecular dynamics (MD) simulations are indispensable. researchgate.net These techniques model the interaction between a small molecule (ligand) and a biological target, such as an enzyme or receptor. nih.gov By simulating the binding of this compound derivatives to the active site of a target protein, researchers can predict binding affinity and mode, providing critical insights for designing more potent and selective inhibitors. researchgate.netnih.gov This rational drug design approach accelerates the discovery process and reduces the reliance on traditional high-throughput screening.
| Computational Method | Predicted Properties | Application in Rational Design |
| Density Functional Theory (DFT) | Electronic structure, orbital energies, spectroscopic data, reactivity descriptors, optical properties. nih.govresearchgate.net | Guiding the synthesis of materials with tailored electronic or NLO properties; understanding reaction mechanisms. |
| Molecular Docking | Binding affinity, binding pose, ligand-receptor interactions. researchgate.net | Virtual screening of compound libraries; designing potent enzyme inhibitors by optimizing interactions with the active site. nih.gov |
| Molecular Dynamics (MD) | Conformational stability, dynamic behavior of ligand-receptor complexes, solvation effects. | Assessing the stability of predicted binding poses over time; refining understanding of intermolecular forces. |
| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity. nih.gov | Early-stage filtering of drug candidates to prioritize those with favorable pharmacokinetic profiles. |
Interdisciplinary Research Opportunities in Chemical Sciences
The true potential of this compound will be unlocked through interdisciplinary research that bridges organic synthesis, medicinal chemistry, chemical biology, and materials science. The imidazole scaffold is a versatile platform for creating molecules that can probe, modulate, or construct complex systems.
In medicinal chemistry and chemical biology, the imidazole ring is a well-known bioisostere and a pharmacophore present in a vast array of therapeutic agents. researchgate.netlongdom.org Derivatives of 1H-imidazole-2-carboxylic acid have been specifically identified as potent inhibitors of VIM-type metallo-β-lactamases, enzymes that confer bacterial resistance to last-resort carbapenem (B1253116) antibiotics. nih.gov This highlights a critical research avenue where synthetic chemists can collaborate with microbiologists and pharmacologists to develop new antibiotics that overcome resistance. Other research has shown imidazole-based compounds to be effective inhibitors of enzymes like histone deacetylases (HDACs), linking their study to the field of epigenetics and cancer therapy. researchgate.net
The compound can also serve as a core structure for developing chemical probes to study biological processes. By attaching fluorescent tags or reactive groups, derivatives of this compound could be designed to selectively bind to specific targets within a cell, allowing for imaging or activity-based protein profiling.
The intersection of materials science and biology also presents exciting opportunities. For example, imidazole-functionalized materials can be used for biosensing applications, where the specific binding of a biological analyte to the material's surface triggers a detectable signal, such as a change in fluorescence. nih.gov The ability of the imidazole nucleus to interact with various biological targets suggests that materials incorporating this scaffold could be designed for targeted drug delivery or as biocompatible coatings. nih.govresearchgate.net
| Interdisciplinary Field | Research Goal | Role of this compound |
| Medicinal Chemistry | Development of novel therapeutic agents (e.g., anticancer, antimicrobial). nih.gov | Core scaffold for designing enzyme inhibitors (e.g., MBLs, HDACs). researchgate.netnih.gov |
| Chemical Biology | Creation of chemical probes to study biological systems. | A platform for attaching reporter groups (e.g., fluorophores) to target specific proteins or enzymes. |
| Biomaterials Science | Design of biocompatible materials, biosensors, and drug delivery systems. researchgate.net | Functional building block for materials that can interact with biological systems. |
| Supramolecular Chemistry | Construction of complex, self-assembled molecular architectures. | A rigid component with hydrogen bonding and coordination sites to direct molecular assembly. |
Q & A
Q. What are the common synthetic routes for 1-phenyl-1H-imidazole-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer: A widely used approach involves electrophilic substitution followed by hydrogenation. For example, carbobenzoxy chloride can react with a substituted imidazole precursor, followed by catalytic hydrogenation to yield the carboxylic acid derivative . Optimization includes adjusting solvent polarity (e.g., dichloromethane for electrophilic steps) and temperature (e.g., 50°C for oxidation reactions). Monitoring reaction progress via TLC or HPLC ensures intermediate purity before proceeding to hydrogenation.
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer: Column chromatography using silica gel with gradients of ethyl acetate/hexane or methanol/dichloromethane is effective. For acidic impurities, acid-base extraction (e.g., partitioning between aqueous HCl and ethyl acetate) can isolate the carboxylic acid. Recrystallization from ethanol/water mixtures improves purity, with yields typically >70% .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer: Store in airtight containers at 2–8°C, protected from light and moisture. Use desiccants in storage environments to prevent hydrolysis. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. In case of skin contact, wash immediately with water and soap .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- Methodological Answer: 1H/13C NMR in DMSO-d6 identifies aromatic protons (δ 7.2–8.1 ppm) and the carboxylic acid proton (broad singlet at δ 12–13 ppm). FT-IR confirms the carboxylic acid group (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (<1 ppm error) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling assess binding affinity to targets like EGFR or xanthine oxidase. Use Schrödinger Suite for free energy calculations (MM-GBSA). ADMET prediction tools (e.g., SwissADME) evaluate pharmacokinetic properties, prioritizing derivatives with LogP <3 and high bioavailability scores .
Q. What strategies resolve discrepancies in reported physicochemical properties, such as solubility or pKa?
- Methodological Answer: Conduct pH-dependent solubility studies using buffered solutions (e.g., citrate-phosphate buffers, pH 1–14). For pKa determination, potentiometric titration with a glass electrode provides accurate values. Cross-validate results with computational tools like MarvinSuite . X-ray crystallography (via SHELX refinement) clarifies structural factors influencing solubility .
Q. How can hydrogen bonding and tautomerism affect the compound’s reactivity in catalytic applications?
Q. What experimental designs address low yields in cross-coupling reactions involving this compound?
- Methodological Answer: Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) and ligands (XPhos, SPhos) under inert atmospheres. Optimize solvent (DMF for polar intermediates, toluene for steric hindrance) and base (K₂CO₃ vs. Cs₂CO₃). Use microwave-assisted synthesis to reduce reaction time and improve yields by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
